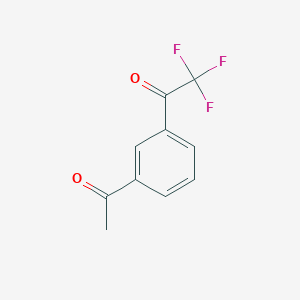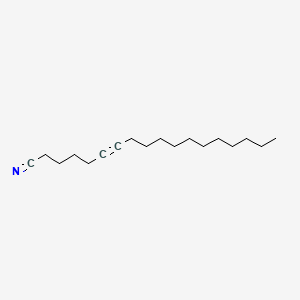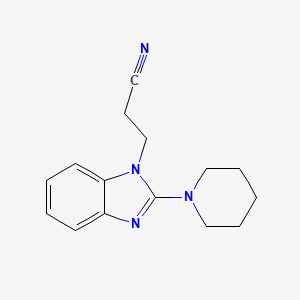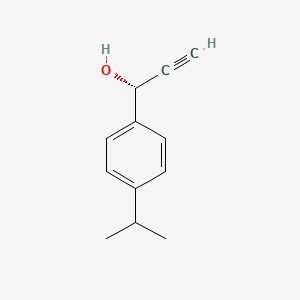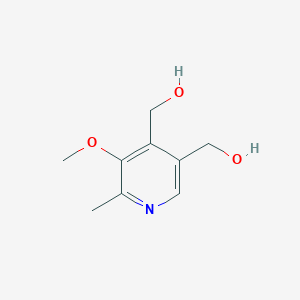
(5-Methoxy-6-methylpyridine-3,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methylpyridoxine is a derivative of vitamin B6, specifically a methylated form of pyridoxine. It is a neurotoxin found naturally in the seeds of Ginkgo biloba, a tree species known for its medicinal properties. This compound is known for its ability to inhibit the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-O-Methylpyridoxine can be synthesized through various chemical routes. One common method involves the methylation of pyridoxine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-O-Methylpyridoxine often involves extraction from Ginkgo biloba seeds. The seeds are subjected to a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization. The extraction process is optimized to maximize yield and purity, often involving specific temperature and pH conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Methylpyridoxine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 3-O-Methylpyridoxine to its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridoxine derivatives.
Applications De Recherche Scientifique
3-O-Methylpyridoxine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyridoxine derivatives.
Biology: Investigated for its effects on neurotransmitter synthesis and its role as a neurotoxin.
Medicine: Studied for its potential therapeutic effects and toxicity in various medical conditions.
Industry: Used in the production of dietary supplements and pharmaceuticals derived from Ginkgo biloba .
Mécanisme D'action
3-O-Methylpyridoxine exerts its effects by inhibiting the enzyme glutamate decarboxylase, which is responsible for the synthesis of gamma-aminobutyric acid (GABA) from glutamate. This inhibition leads to a decrease in GABA levels, resulting in neurotoxic effects such as seizures. The compound also affects other neurotransmitter pathways, including those involving serotonin and dopamine .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-O-Methylpyridoxine (Ginkgotoxin): Another methylated derivative of pyridoxine found in Ginkgo biloba.
5’-O-Methylpyridoxine: A similar compound with a different methylation position.
Pyridoxine (Vitamin B6): The parent compound from which these derivatives are formed .
Uniqueness
3-O-Methylpyridoxine is unique due to its specific methylation position, which significantly alters its biological activity compared to other pyridoxine derivatives. Its ability to inhibit GABA synthesis and induce neurotoxic effects sets it apart from other similar compounds .
Propriétés
Numéro CAS |
633-72-7 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-5-methoxy-6-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C9H13NO3/c1-6-9(13-2)8(5-12)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3 |
Clé InChI |
KHUNHYCUXIEXSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1OC)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
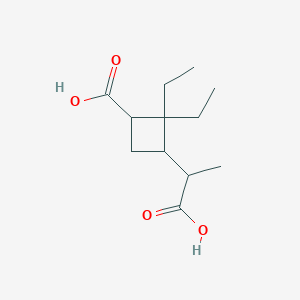
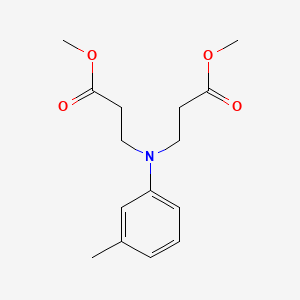
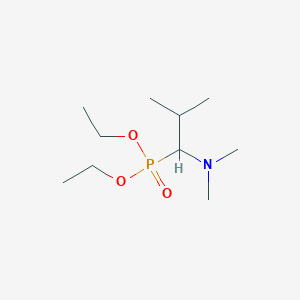
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
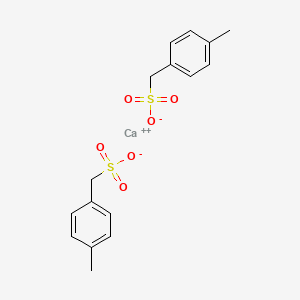
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

